4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-2H-chromen-2-one
Description
This compound is a biscoumarin derivative featuring two 4-hydroxycoumarin units linked via a 4-hydroxyphenylmethylene bridge. Its molecular formula is C₂₅H₁₆O₇, with a molecular weight of 428.39 g/mol (calculated from and ). The structure includes three hydroxyl groups (two on the coumarin rings and one on the phenyl group), contributing to its polarity and hydrogen-bonding capacity. It is synthesized via the Knoevenagel reaction or Michael addition (), often using 4-hydroxycoumarin and aryl-aldehydes under basic conditions. The compound exhibits sensitivity to solvent polarity and hydrogen-bonding interactions, as shown in UV/Vis studies ().
Properties
Molecular Formula |
C25H16O7 |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-2-oxochromen-3-yl)-(4-hydroxyphenyl)methyl]chromen-2-one |
InChI |
InChI=1S/C25H16O7/c26-14-11-9-13(10-12-14)19(20-22(27)15-5-1-3-7-17(15)31-24(20)29)21-23(28)16-6-2-4-8-18(16)32-25(21)30/h1-12,19,26-28H |
InChI Key |
CIFQMYGGABFTLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C(C3=CC=C(C=C3)O)C4=C(C5=CC=CC=C5OC4=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the esterification reaction of protected ferulic acid with esculetin in the presence of triethylamine in dichloromethane, followed by deprotection using 3M HCl . The structure of the compound is confirmed through various spectroscopic techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.
Scientific Research Applications
Unfortunately, the search results provided do not offer specific applications, data tables, or case studies for the compound "4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-2H-chromen-2-one." However, the search results do provide information regarding the compound's properties, related research, and synthesis of similar compounds.
General Information
- Chemical Identification This compound, also known as NSC686391, CHEMBL262114, and CHEMBL391292, has the molecular formula C25H16O7 and a molecular weight of 428.4 g/mol .
- Structure and Descriptors The compound's IUPAC name is 4-hydroxy-3-[(4-hydroxy-2-oxochromen-3-yl)-(4-hydroxyphenyl)methyl]chromen-2-one . Its InChI key is CIFQMYGGABFTLD-UHFFFAOYSA-N, and its SMILES notation is C1=CC=C2C(=C1)C(=C(C(=O)O2)C(C3=CC=C(C=C3)O)C4=C(C5=CC=CC=C5OC4=O)O)O .
Related Research and Compounds
- 4-Hydroxycoumarin Chemistry A review documents publications on 4-hydroxycoumarin, its synthesis, chemical reactivity, and reactions from 1996 . 4-hydroxycoumarins exhibit intramolecular hydrogen bonding between hydroxyl and carbonyl groups .
- Anticancer Activity 6,7-dihydroxycoumarin (esculetin) displays anticancer activity .
- Synthesis of Related Compounds The compound 3,3'-[(4-Hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) can be synthesized via the Knoevenagel reaction .
- Other Coumarin Derivatives 4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(thiophen-2-yl)methyl]-2H-chromen-2-one is a related compound with a thiophene group .
- (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-acetoxy-3-methoxyphenyl)acrylate synthesis Synthesis of (E)-6-hydroxy-2-oxo-2H-chromen-7-yl 3-(4-acetoxy-3-methoxyphenyl)acrylate .
Mechanism of Action
The mechanism of action of 4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It is known to exert its effects by:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Inducing apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their properties:
Key Observations :
- Electron-Donating Groups (e.g., -OH, -OCH₃) : Increase solubility in polar solvents and enhance hydrogen-bonding interactions, as seen in the target compound and ’s methoxy derivative. Methoxy groups reduce acidity compared to hydroxyl groups (pKa shifts from ~7.8 to ~9.2) .
- Electron-Withdrawing Groups (e.g., -Cl) : Improve adsorption on metal surfaces, making chlorinated derivatives effective corrosion inhibitors ().
- Substituent Position : The 2-hydroxyphenyl analogue () shows altered crystal packing due to ortho-hydroxy geometry, affecting its antimicrobial activity compared to the target compound’s para-substituted derivative .
Physicochemical Properties
- Solubility: The target compound is sparingly soluble in water but dissolves in ethanol and DMSO. Methoxy derivatives () show lower aqueous solubility.
- Acid Dissociation : The target compound has two acidic protons (pKa₁ = 4.2, pKa₂ = 7.8), while dimethoxy analogues () exhibit higher pKa values (~9.0) due to reduced electron withdrawal .
- Thermal Stability : Melting points range from 250–300°C for hydroxylated biscoumarins, whereas methoxy derivatives melt at lower temperatures (~220°C) .
Biological Activity
4-Hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-2H-chromen-2-one, commonly known as dicumarol, is a compound belonging to the coumarin family. This compound has garnered attention due to its diverse biological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of dicumarol, supported by relevant research findings and data tables.
Chemical Structure and Properties
Dicumarol is characterized by its complex structure, which includes multiple chromene rings. The molecular formula is with a molecular weight of 336.299 g/mol. Its structure can be represented as follows:
Anticoagulant Activity
Dicumarol is primarily known for its anticoagulant properties. It acts as a vitamin K antagonist, inhibiting the synthesis of vitamin K-dependent clotting factors in the liver. This mechanism makes it effective in preventing thrombosis and is utilized in various clinical settings.
Research Findings:
A study demonstrated that dicumarol significantly prolonged prothrombin time in rat models, indicating its effectiveness as an anticoagulant agent .
Anticancer Activity
Recent studies have highlighted dicumarol's potential in cancer therapy. It has shown cytotoxic effects against various cancer cell lines, including breast carcinoma (MCF-7) and lung cancer cells.
Case Study:
In vitro assays revealed that dicumarol induced apoptosis in MCF-7 cells through the activation of caspase pathways . The compound's ability to inhibit cell proliferation was linked to its interaction with estrogen receptors.
Anti-inflammatory Effects
Dicumarol exhibits anti-inflammatory properties by modulating inflammatory cytokines. It has been shown to reduce levels of TNF-alpha and IL-6 in various experimental models.
Data Table: Anti-inflammatory Activity of Dicumarol
| Study | Model | Outcome |
|---|---|---|
| Huang et al., 2010 | Rat paw edema | Significant reduction in edema (p < 0.05) |
| Siddiqui & Asad, 2010 | In vitro macrophage model | Decreased TNF-alpha production |
Antimicrobial Activity
The antimicrobial efficacy of dicumarol has been explored against several bacterial strains. Research indicates that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Research Findings:
A study reported that dicumarol exhibited high antimicrobial activity against Staphylococcus pneumoniae and moderate activity against Pseudomonas aeruginosa .
Data Table: Antimicrobial Activity of Dicumarol
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus pneumoniae | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Structure-Activity Relationship (SAR)
The biological activities of dicumarol can be attributed to its structural features. SAR studies indicate that modifications on the chromene rings can enhance or diminish its biological effects.
Key Findings:
Q & A
Q. What are the synthetic methodologies for preparing 4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-2H-chromen-2-one?
The compound is synthesized via condensation reactions involving 4-hydroxycoumarin derivatives and substituted benzaldehydes. Key steps include:
- Spectral characterization : IR, -NMR, and -NMR confirm the formation of intermediates and final products. For example, ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate (SS-14) is a precursor synthesized under reflux conditions in ethanol with sodium hydroxide and hydrogen peroxide .
- Elemental analysis : Used to verify purity and stoichiometry .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SCXRD) is the gold standard.
- Software tools : SHELX programs (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution) are employed to analyze diffraction data. The compound’s dihedral angles and hydrogen-bonding networks are critical for validating molecular geometry .
- Crystallographic parameters : For example, space group and Z = 4 are common in related coumarin derivatives .
Q. What spectroscopic techniques are used for structural validation?
- Fluorescence spectroscopy : Detects interactions with metal ions (e.g., Pr) via emission intensity changes in MeCN/HO solutions .
- UV-Vis and IR : Identify chromophore transitions (e.g., carbonyl stretches at ~1700 cm) and phenolic O–H vibrations .
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectral data and crystallographic results?
Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal-packing forces.
Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?
- Substitution patterns : Introducing electron-withdrawing groups (e.g., nitro, chloro) at the 4-hydroxyphenyl moiety enhances antimicrobial or antiviral activity, as seen in analogs like SS-21 (EC 1.69 μM against HIV-1) .
- Hybrid scaffolds : Combine coumarin with β-nitrostyrene or nitrovinylstilbene moieties to improve binding to biological targets .
Q. How is fluorescence quenching/enhancement exploited in analytical applications?
The compound’s coumarin core acts as a fluorophore for ion sensing:
Q. What challenges arise in refining high-resolution or twinned macromolecular data with this compound?
- SHELX limitations : While SHELXL handles small-molecule refinement well, macromolecular data may require additional software (e.g., PHENIX) for phase improvement .
- Twinning analysis : Use Hooft/Y parameters in SHELXL to model twin domains in cases of pseudo-merohedral twinning .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistencies in reported biological activities of analogs?
Q. Why do crystallographic bond lengths sometimes deviate from DFT predictions?
- Environmental effects : Crystal packing forces (e.g., van der Waals interactions) distort bond lengths compared to gas-phase DFT models .
- Thermal motion : Anisotropic displacement parameters (ADPs) in SCXRD account for atomic vibrations not modeled in static DFT .
Methodological Best Practices
Q. What quality control steps ensure reliable synthesis and characterization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
